molecular formula C10H10N2OS B1378435 3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 1394042-82-0

3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No. B1378435
M. Wt: 206.27 g/mol
InChI Key: UFCKNCUHZMOQSN-UHFFFAOYSA-N
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Description

“3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde” is an imidazothiazole derivative . It is also known as CITCO .


Molecular Structure Analysis

The molecular structure of “3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde” is represented by the formula C10H10N2OS . The exact molecular structure can be found in databases like PubChem .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde” can be found in databases like PubChem . The compound has a molecular weight of 182.20 g/mol .

Scientific Research Applications

Chemical Synthesis and Structural Studies

  • Rotational Isomerism in Pyrrolo[2,1-b]thiazole Derivatives

    Research by Brindley, Gillon, and Meakins (1986) explored the synthesis of pyrrolo[2,1-b]thiazoles, closely related to the compound . They specifically investigated the rotational isomerism in these compounds, contributing to understanding their chemical behavior and potential applications in synthesis (Brindley, Gillon, & Meakins, 1986).

  • Cycloadditions with Acetylenic Esters

    Abe, Nishiwaki, and Ikeda (1982) studied the cycloaddition reactions of 5-aryl-3-methylimidazo[5,1-b]thiazoles with acetylenic esters. This research adds to the understanding of how related compounds, such as 3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde, might behave in complex chemical reactions (Abe, Nishiwaki, & Ikeda, 1982).

  • Electrophilic Substitution Studies

    O'daly, Hopkinson, Meakins, and Raybould (1991) conducted studies on electrophilic substitution of imidazo[2,1-b]thiazoles, a closely related class of compounds. Their research provides insights into the reactivity and potential applications of these compounds in synthetic chemistry (O'daly, Hopkinson, Meakins, & Raybould, 1991).

Heterocyclic Compound Synthesis

  • Condensed Heterocycles Synthesis

    Brukshtus and Tumkevičius (2000) explored the synthesis of condensed heterocycles, which could be relevant for understanding the synthesis pathways and potential applications of 3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde in the creation of novel heterocyclic compounds (Brukshtus & Tumkevičius, 2000).

  • Synthesis of Imidazo[4,5-b]pyridines

    Perandones and Soto (1997) researched the preparation of 4-Amino-1,2-dimethylimidazole-5-carbaldehyde and its condensation with various compounds, providing a framework for understanding how similar compounds like 3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde might be utilized in synthetic chemistry (Perandones & Soto, 1997).

  • Synthesis of Benzo[4, 5]imidazo[2, 1-b]thiazole Derivatives

    Research by Nikhila, Batakurki, and Yallur (2020) on synthesizing benzo[4, 5]imidazo[2, 1-b]thiazole derivatives and their antioxidant studies could provide insight into similar applications for the compound (Nikhila, Batakurki, & Yallur, 2020).

Antimicrobial Activity

  • Antimicrobial Activities of Derivatives: Ur, Cesur, Birteksoez, and Otük (2004) synthesized derivatives of 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide and tested their antimicrobial activities. This research can provide a foundation for exploring the potential antimicrobial properties of related compounds (Ur, Cesur, Birteksoez, & Otük, 2004).

Safety And Hazards

The safety and hazards associated with “3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde” are not explicitly mentioned in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) for this compound for detailed safety information .

properties

IUPAC Name

3-cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-6-8(4-13)12-9(7-2-3-7)5-14-10(12)11-6/h4-5,7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCKNCUHZMOQSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=CSC2=N1)C3CC3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
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3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Reactant of Route 6
3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

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